molecular formula C23H31N7O2 B2389558 1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-propylpentan-1-one CAS No. 920204-22-4

1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-propylpentan-1-one

Cat. No. B2389558
CAS RN: 920204-22-4
M. Wt: 437.548
InChI Key: UZXFETAZCPJCRO-UHFFFAOYSA-N
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Description

This compound is a derivative of [1,2,3]triazolo[4,5-d]pyrimidine . It is part of a class of compounds that have been studied for their potential biological activities .


Synthesis Analysis

The synthesis of similar compounds often involves the use of solid-phase synthesis . For instance, the synthesis of 2,5-disubstituted pyrimidines was achieved by Suzuki coupling .


Molecular Structure Analysis

The molecular structure of similar compounds has been optimized using density functional theory (DFT) calculations . The geometric data from these calculations are often very close to the results obtained from X-ray diffraction analyses .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve ring-opening, ring-closing, and substitution reactions . The bromination of certain intermediates using NBS is a common step in these syntheses .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied using various descriptors . These descriptors can help in the prediction of the anti-proliferation effect of these compounds .

Scientific Research Applications

Antimicrobial Activities

Some novel triazole derivatives have been synthesized and screened for their antimicrobial activities. Compounds such as 4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one have shown good or moderate activities against test microorganisms, suggesting potential applications in developing new antimicrobial agents (Bektaş et al., 2007).

Antihypertensive Agents

A series of 1,2,4-triazolol[1,5-alpha]pyrimidines with modifications at position 2 showing promising antihypertensive activity in vitro and in vivo have been developed. These compounds are structurally related and highlight the potential of triazolopyrimidin derivatives in designing new antihypertensive agents (Bayomi et al., 1999).

Anti-Bone Cancer Activity

The synthesis and evaluation of a heterocyclic compound designed using 4-(4-(4-aminophenyl)piperazin-1-yl)phenol showed significant in vitro anticancer activities against human bone cancer cell lines. This indicates the relevance of such compounds in the development of treatments for bone cancer (Lv et al., 2019).

Imaging of Cerebral Adenosine A2A Receptors

A compound was developed for mapping cerebral adenosine A2A receptors (A2ARs) with PET, showcasing the utility of triazolopyrimidin derivatives in neuroimaging. The tracer exhibited favorable brain kinetics and suitable characteristics for A2AR PET imaging, highlighting potential research applications in neuroscience and pharmacology (Zhou et al., 2014).

Future Directions

The future directions in the study of these compounds involve the development of more potent and efficacious drugs . The use of machine learning techniques, such as random forest and support vector machines, may also aid in the prediction of the anti-proliferation effect of these compounds .

properties

IUPAC Name

1-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-propylpentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N7O2/c1-4-6-17(7-5-2)23(31)29-14-12-28(13-15-29)21-20-22(25-16-24-21)30(27-26-20)18-8-10-19(32-3)11-9-18/h8-11,16-17H,4-7,12-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZXFETAZCPJCRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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